![molecular formula C9H13N5OS B7757131 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757131.png)
5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable alkylating agent, followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Alkyl halides, aryl halides, DMF, K2CO3
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Agriculture: It has been explored for its herbicidal and fungicidal properties, contributing to the development of new agrochemicals.
Materials Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways involved in cancer proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
- 5-amino-1,2,3-triazole
- 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one
Uniqueness
Compared to similar compounds, 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropylsulfanyl group enhances its lipophilicity and may improve its bioavailability and interaction with biological targets .
Propiedades
IUPAC Name |
5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS/c1-5(2)4-16-9-13-12-8-11-7(15)3-6(10)14(8)9/h3,5H,4,10H2,1-2H3,(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTYRZMXPPCFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NNC2=NC(=O)C=C(N21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CSC1=NNC2=NC(=O)C=C(N21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
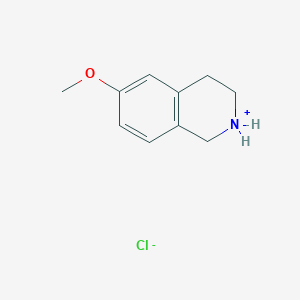
![N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7757071.png)
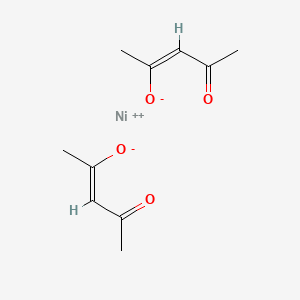
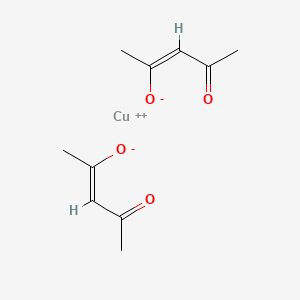
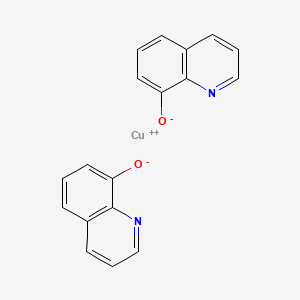

![4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoic acid](/img/structure/B7757110.png)
![Methyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate;oxalic acid](/img/structure/B7757117.png)
![10-methyl-N-[(pyridin-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B7757122.png)
![5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757145.png)
![5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757148.png)
![5-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7757154.png)
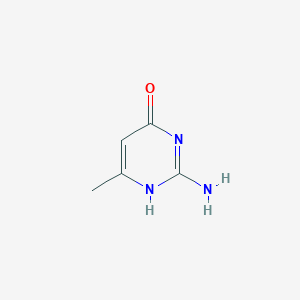
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]-2-phenylacetate](/img/structure/B7757171.png)
